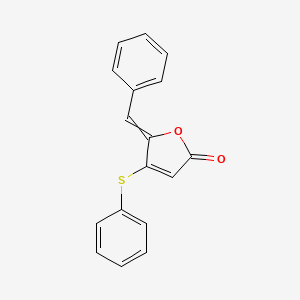![molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9](/img/structure/B14305859.png)
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:
(CH3O)2P-H+Cl-Si(CH3)3→(CH3O)2P-O-Si(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism by which dimethyl{[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the formation of protective films on electrode surfaces in lithium-ion batteries. This is achieved through electrochemical redox reactions, which enhance the stability of the electrode-electrolyte interface and reduce impedance . The compound’s ability to form stable phosphine ligands also plays a crucial role in its reactivity and applications in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar applications in organic synthesis and as a reagent.
Dimethyl trimethylsilyl phosphite: Used as an additive in lithium-ion batteries and has similar chemical properties.
Uniqueness
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .
Propriétés
Numéro CAS |
114558-93-9 |
|---|---|
Formule moléculaire |
C6H17OPSi |
Poids moléculaire |
164.26 g/mol |
Nom IUPAC |
dimethyl(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3 |
Clé InChI |
VWDWPVRIMRSFPU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


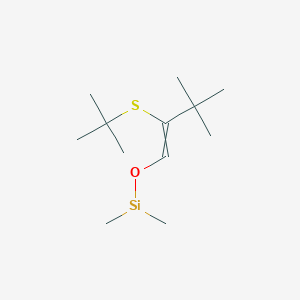
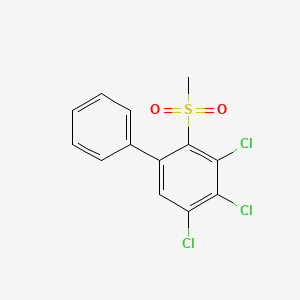
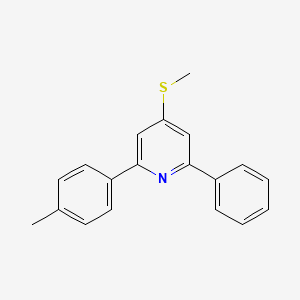
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
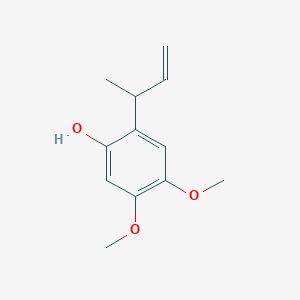
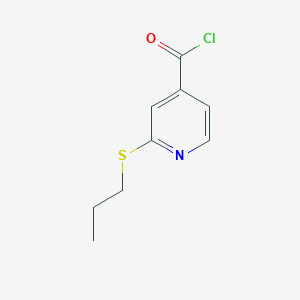
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

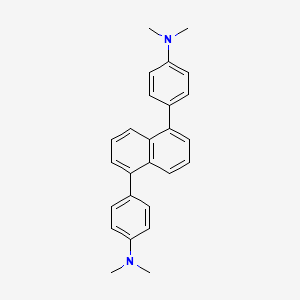
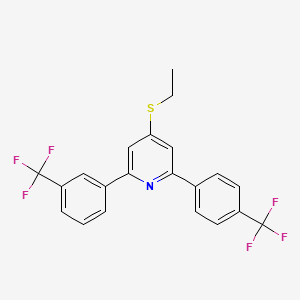
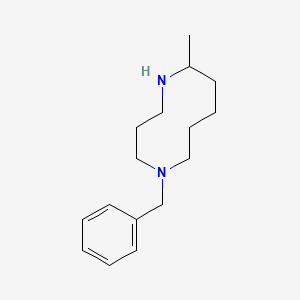
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
